Cytotoxic Potency in LoVo Colon Adenocarcinoma: 4-tert-Butyl CEU vs. 4-Methyl CEU, Chlorambucil, and CCNU
In a direct head-to-head cytotoxicity screen against human colon adenocarcinoma LoVo cells, 4-tert-butyl CEU (the target compound) exhibited an ID50 of 4 μM, representing a 5-fold improvement over its closest in-class analog 4-methyl CEU (ID50 = 20 μM), a 5.25-fold improvement over the clinical nitrogen mustard chlorambucil (CBL, ID50 = 21 μM), and an 11.25-fold improvement over the clinical nitrosourea CCNU (ID50 = 45 μM) [1]. The methyl 4-(p-(3-(2-chloroethyl)ureido)phenyl)butyrate derivative was even less potent (ID50 = 28 μM) [1]. This rank order of potency (tert-butyl >> methyl > chlorambucil > butyrate > CCNU) was the basis for selecting the tert-butyl derivative as the lead compound for subsequent in vivo development [1].
| Evidence Dimension | Cytotoxic potency (ID50) against LoVo human colon adenocarcinoma cells |
|---|---|
| Target Compound Data | 4 μM (4-tert-butyl CEU) |
| Comparator Or Baseline | 4-methyl CEU: 20 μM; 4-butyrate CEU: 28 μM; Chlorambucil (CBL): 21 μM; CCNU (lomustine): 45 μM |
| Quantified Difference | 5× more potent than 4-methyl CEU; 5.25× more potent than chlorambucil; 11.25× more potent than CCNU |
| Conditions | LoVo human colon adenocarcinoma cell line; ID50 determined as dose required for 50% growth inhibition; in vitro assay described in Lacroix et al., Anticancer Res. 1988 |
Why This Matters
For procurement decisions in colon cancer research, the 4-tert-butyl derivative provides a 5-fold potency advantage over its nearest in-class analog (4-methyl CEU), meaning substantially lower concentrations are required to achieve the same antiproliferative effect.
- [1] Lacroix J, Gaudreault RC, Pagé M, Joly LP. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Res. 1988;8(4):595-598. PMID: 3052247. View Source
